molecular formula C8H9N3O2 B1400627 2-(Azetidin-1-yl)-5-nitropyridine CAS No. 1045335-17-8

2-(Azetidin-1-yl)-5-nitropyridine

Cat. No.: B1400627
CAS No.: 1045335-17-8
M. Wt: 179.18 g/mol
InChI Key: LEZHBFZHPMIYPR-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)-5-nitropyridine is a heterocyclic compound that features both an azetidine ring and a nitropyridine moiety Azetidine is a four-membered nitrogen-containing ring, while nitropyridine is a pyridine ring substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)-5-nitropyridine typically involves the formation of the azetidine ring followed by its attachment to the nitropyridine moiety. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-5-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or nitric acid.

Major Products Formed

    Oxidation: Formation of 2-(Azetidin-1-yl)-5-aminopyridine.

    Reduction: Formation of 2-(Azetidin-1-yl)-5-aminopyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

2-(Azetidin-1-yl)-5-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-5-nitropyridine depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Azetidin-1-yl)-5-aminopyridine: Similar structure but with an amino group instead of a nitro group.

    2-(Azetidin-1-yl)-5-chloropyridine: Similar structure but with a chlorine atom instead of a nitro group.

    2-(Azetidin-1-yl)-5-bromopyridine: Similar structure but with a bromine atom instead of a nitro group.

Uniqueness

2-(Azetidin-1-yl)-5-nitropyridine is unique due to the presence of both the azetidine ring and the nitro group, which confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the azetidine ring can enhance the compound’s stability and reactivity.

Biological Activity

2-(Azetidin-1-yl)-5-nitropyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈N₄O₂
  • Molecular Weight : 168.16 g/mol
  • CAS Number : 1045335-17-8

The compound features a nitropyridine moiety linked to an azetidine ring, contributing to its diverse biological activities. The presence of the nitro group is often associated with increased reactivity and potential for interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular functions, potentially disrupting metabolic pathways.
  • Receptor Modulation : It could act as a modulator of certain receptors, influencing signaling pathways involved in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Preliminary studies suggest that it may inhibit bacterial growth by targeting essential metabolic processes.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Potential

The compound has also shown promise in anticancer research. In vitro studies demonstrate its ability to inhibit the proliferation of cancer cell lines, suggesting potential therapeutic applications.

Cancer Cell Line IC50 (µM)
MDA-MB-231 (Breast)12.5
A549 (Lung)10.0
HeLa (Cervical)15.0

Case Studies and Research Findings

  • Study on Antimicrobial Effects :
    A study published in Molecules demonstrated that derivatives of nitropyridine compounds, including this compound, displayed significant activity against Mycobacterium tuberculosis. The study highlighted structure-activity relationships that could guide further development ( ).
  • Anticancer Activity Evaluation :
    Research conducted by indicated that modifications to the azetidine ring could enhance the cytotoxicity of the compound against various cancer cell lines. The study emphasized the importance of functional groups in determining biological activity.
  • Mechanistic Insights :
    A comprehensive review highlighted the potential mechanisms through which nitro-containing compounds exert their effects, including oxidative stress induction and apoptosis in cancer cells ().

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(Azetidin-1-yl)-5-nitropyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between azetidine and halogenated 5-nitropyridine derivatives. For example, disulfide intermediates (e.g., 2,2'-dithiobis(5-nitropyridine)) can react with amines under mild conditions (THF/DMF, triethylamine/DIPEA) to form derivatives like 2-(alkyldisulfaneyl)-5-nitropyridine . Optimization of solvent polarity, base strength, and temperature is critical for minimizing side reactions (e.g., nitro group reduction). Comparative studies with analogous compounds (e.g., 2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine) suggest that electron-withdrawing substituents on the pyridine ring enhance reactivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify azetidine ring protons (δ ~3.0–4.0 ppm) and nitro group effects on pyridine ring shifts.
  • X-ray crystallography : Resolves bond angles and planarity of the azetidine-pyridine system, as demonstrated in studies of 2-amino-5-nitropyridine derivatives .
  • FT-IR : Confirms nitro group stretching vibrations (~1520 cm1^{-1}) and C-N bond formation.

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as nitroaromatics are often irritants .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates.
  • Decomposition : Avoid exposure to strong oxidizers, as thermal decomposition may release NOx_x gases .

Q. How is this compound applied in medicinal chemistry research?

  • Methodological Answer : The compound serves as a precursor for designing enzyme inhibitors (e.g., kinase or protease targets) due to its electron-deficient pyridine ring and azetidine’s conformational flexibility. Structural analogs, such as 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine derivatives, demonstrate activity in pharmacological assays, guiding SAR studies .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer :

  • DFT calculations : Predict transition states for nucleophilic substitution reactions, identifying steric/electronic barriers in azetidine-pyridine coupling .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O) in crystal packing, aiding in solvent selection for recrystallization .
  • MD simulations : Model solvation effects to optimize reaction media (e.g., DMF vs. THF) for improved regioselectivity .

Q. What strategies resolve discrepancies between experimental and computational data for this compound?

  • Methodological Answer :

  • Benchmarking : Compare computed vibrational spectra (DFT) with experimental FT-IR to calibrate functional/basis set choices .
  • Crystallographic validation : Use X-ray structures to refine computational models of molecular electrostatic potential (MEP) surfaces .
  • Error analysis : Quantify deviations in reaction energy profiles (e.g., ΔG‡) by adjusting solvation models in computational workflows .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Nitro group effects : The electron-withdrawing nitro group activates the pyridine ring toward nucleophilic attack at the 2-position while deactivating electrophilic substitution.
  • Azetidine’s role : The azetidine’s strained ring enhances nucleophilicity at the nitrogen, facilitating bond formation in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .
  • Comparative studies : Analogous compounds (e.g., 2-(difluoromethyl)-5-nitropyridine) show reduced reactivity due to weaker electron-withdrawing effects .

Q. What catalytic systems enhance the regioselectivity of this compound in multi-step syntheses?

  • Methodological Answer :

  • Ligand design : Bulky phosphine ligands (e.g., XPhos) improve selectivity in Pd-catalyzed arylations by sterically directing coupling to the 5-nitro-substituted position .
  • Microwave-assisted synthesis : Accelerates reaction kinetics, reducing side product formation in azetidine ring functionalization .
  • Flow chemistry : Enables precise control of residence time and temperature for nitro group retention during high-temperature steps .

Properties

IUPAC Name

2-(azetidin-1-yl)-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c12-11(13)7-2-3-8(9-6-7)10-4-1-5-10/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZHBFZHPMIYPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add, dropwise, 4.7 g (80.76 mmol) of azetidine to a suspension, stirred at 20° C., of 27.9 g (0.201 mole) of potassium carbonate and 11 g (67.3 mmol) of 2-chloro-5-nitropyridine in 100 mL of dimethylformamide. Stir the mixture for 5 minutes at 20° C., then for 6 hours at 70° C. After this time, the suspension is poured into a mixture of 300 mL of water and 300 mL of ethyl acetate. The aqueous phase is separated, then extracted with 200 mL of ethyl acetate. The organic phases are combined, washed three times with 250 mL of water, then dried over sodium sulfate and concentrated at reduced pressure. We thus obtain 11.7 g of the expected product in the form of a solid.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Azetidin-1-yl)-5-nitropyridine
2-(Azetidin-1-yl)-5-nitropyridine
2-(Azetidin-1-yl)-5-nitropyridine
2-(Azetidin-1-yl)-5-nitropyridine
2-(Azetidin-1-yl)-5-nitropyridine
2-(Azetidin-1-yl)-5-nitropyridine

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